molecular formula C15H24N2O2 B1453276 (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester CAS No. 873055-92-6

(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B1453276
M. Wt: 264.36 g/mol
InChI Key: WLYSYSOBIFEYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester” is a compound that has been mentioned in the context of modulating CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity . CFTR is a multi-membrane spanning epithelial chloride channel, and mutations in the CFTR gene cause Cystic Fibrosis . The compound is part of a class of compounds that address underlying defects in cellular processing of CFTR activity .


Molecular Structure Analysis

The molecular structure of a similar compound, “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, has been reported. Its molecular formula is C14H22N4O2 and it has a molecular weight of 278.35 .


Physical And Chemical Properties Analysis

For the similar compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, the density is reported as 1.182 and the melting point is between 130-132 ºC .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized via asymmetric Mannich reactions and characterized through various methods, such as FT-NMR and FT-IR spectroscopy, along with X-ray diffraction studies (Yang, Pan, & List, 2009).

  • Crystallographic Studies : The crystal structure of related compounds has been extensively studied, revealing details about their conformation and molecular interactions (Kant, Singh, & Agarwal, 2015).

Chemical Properties and Reactions

  • Deprotection Reactions : Aqueous phosphoric acid has been identified as an effective reagent for deprotecting tert-butyl carbamates and esters, a category that includes (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester. This process is significant for its selectivity and preservation of stereochemical integrity (Li et al., 2006).

  • Diels-Alder Reactions : The compound has been used in the preparation and subsequent Diels-Alder reactions of 2-amido substituted furan, showcasing its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).

Application in Peptide and Amino Acid Synthesis

  • Peptide Derivatives Synthesis : The compound plays a role in the synthesis of peptide derivatives, demonstrating its importance in the field of organic chemistry and pharmacology (Gray, Quibell, Jiang, & Baggett, 1991).

  • β-Alanine Derivatives Synthesis : It is also involved in the enantioselective synthesis of β-alanine derivatives, which are analogues of aromatic amino acids, highlighting its significance in stereochemistry (Arvanitis et al., 1998).

Selective Deprotection

  • Chemoselective Hydrolysis : The compound has been studied for its role in the chemoselective hydrolysis of tert-butyl esters. This research is crucial for understanding the selective deprotection processes in organic synthesis (Kaul et al., 2004).

properties

IUPAC Name

tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2,3)11-8-7-10(9-12(11)16)17-13(18)19-15(4,5)6/h7-9H,16H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYSYSOBIFEYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

A suspension of (4-tert-butyl-3-nitro-phenyl)-carbamic acid tert-butyl ester (3.0 g, 10.19 mol) and 10% Pd—C (1 g) in MeOH (40 mL) was stirred under H2 (1 atm) at room temperature overnight. After filtration, the filtrate was concentrated and the residue was purified by column chromatograph (petroleum ether-EtOAc, 5:1) to give (3-amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester (D-10) as a brown oil (2.5 g, 93%). 1H NMR (CDCl3) δ 7.10 (d, J=8.4 Hz, 1H), 6.92 (s, 1H), 6.50-6.53 (m, 1H), 6.36 (s, 1H), 3.62 (br s, 2H), 1.50 (s, 9H), 1.38 (s, 9H); ESI-MS 528.9 m/z (2M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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